BenchChemオンラインストアへようこそ!

7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling

7-Dehydroxy Buprenorphine (CAS 97203-04-8), formally designated as Buprenorphine EP Impurity F and also referred to as Buprenorphine Impurity F, is a semi-synthetic morphinan derivative belonging to the orvinol class of opioid-related compounds. It is a recognized impurity of the partial mu-opioid agonist buprenorphine, sharing the prototypical hexacyclic framework but distinguished by the formal absence of a hydroxyl substituent at the C-7 position and the presence of a characteristic 1-(1,1-dimethylethyl)ethenyl (tertiary butylvinyl) group at the C-7α position.

Molecular Formula C29H39NO3
Molecular Weight 449.6 g/mol
CAS No. 97203-04-8
Cat. No. B1514449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)
CAS97203-04-8
Molecular FormulaC29H39NO3
Molecular Weight449.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=C)C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC
InChIInChI=1S/C29H39NO3/c1-17(26(2,3)4)20-15-27-10-11-29(20,32-5)25-28(27)12-13-30(16-18-6-7-18)22(27)14-19-8-9-21(31)24(33-25)23(19)28/h8-9,18,20,22,25,31H,1,6-7,10-16H2,2-5H3/t20-,22-,25-,27-,28+,29-/m1/s1
InChIKeyLONIMXCUBDTSNU-MHZLKSCOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Dehydroxy Buprenorphine (Buprenorphine Impurity F) CAS 97203-04-8: Certified Reference Standard for Pharmaceutical Quality Control and ANDA Submissions


7-Dehydroxy Buprenorphine (CAS 97203-04-8), formally designated as Buprenorphine EP Impurity F and also referred to as Buprenorphine Impurity F, is a semi-synthetic morphinan derivative belonging to the orvinol class of opioid-related compounds. It is a recognized impurity of the partial mu-opioid agonist buprenorphine, sharing the prototypical hexacyclic framework but distinguished by the formal absence of a hydroxyl substituent at the C-7 position and the presence of a characteristic 1-(1,1-dimethylethyl)ethenyl (tertiary butylvinyl) group at the C-7α position [1]. Its molecular formula is C₂₉H₃₉NO₃, yielding a monoisotopic accurate mass of 449.293 Da . The compound is officially listed in the European Pharmacopoeia (EP) as a specified impurity in the buprenorphine monograph, a designation that establishes it as a critical reference material for pharmaceutical impurity profiling, analytical method validation, and regulatory compliance .

Why Generic Substitution Fails for 7-Dehydroxy Buprenorphine (Buprenorphine Impurity F) in Regulated Pharmaceutical Analysis


7-Dehydroxy Buprenorphine (Impurity F) cannot be substituted by other buprenorphine-related impurities or in-class morphinan analogs for regulated analytical workflows. Its formal identity is defined by the European Pharmacopoeia monograph for buprenorphine, where it is designated as a specified impurity with a unique chemical structure that distinguishes it from all other EP-listed impurities (A through H) [1]. Unlike the primary active metabolite norbuprenorphine (Impurity B) or the isomeric pseudo-buprenorphine, Impurity F possesses a distinctive tertiary butylvinyl substituent at C-7 and lacks the C-7 hydroxyl group found in buprenorphine itself, resulting in significantly altered chromatographic retention behavior and mass spectrometric fragmentation patterns . For Abbreviated New Drug Applications (ANDAs) and commercial quality control, regulatory agencies require impurity-specific reference standards with documented traceability; using an incorrect impurity standard would invalidate method validation and potentially result in regulatory rejection .

Quantitative Differentiation of 7-Dehydroxy Buprenorphine (Impurity F) from Closest Analogs and In-Class Impurities


Formal Pharmacopoeial Designation as EP Specified Impurity F vs. Other Buprenorphine Impurities

7-Dehydroxy Buprenorphine is explicitly codified as Buprenorphine EP Impurity F in the European Pharmacopoeia monograph for buprenorphine, a formal regulatory designation not shared by non-EP impurities. This designation mandates its use as a specified reference standard for impurity identification and quantification in buprenorphine drug substance and drug product testing . In contrast, buprenorphine itself (the parent drug) is the active pharmaceutical ingredient, and norbuprenorphine is designated as Impurity B, each with distinct acceptance criteria and analytical identity [1].

Pharmaceutical Quality Control Pharmacopoeial Compliance Impurity Profiling Regulatory Submission

Molecular Weight Differentiation: 449.62 Da for Impurity F vs. 467.64 Da for Buprenorphine

The molecular weight of 7-Dehydroxy Buprenorphine (Impurity F) is 449.62 Da (monoisotopic accurate mass: 449.293 Da), which is approximately 18 Da lower than that of buprenorphine (467.64 Da) . This mass difference corresponds to the formal loss of H₂O (dehydration) from the parent structure, consistent with the absence of the C-7 hydroxyl group. This distinct mass shift enables unambiguous identification by high-resolution mass spectrometry (HRMS) when screening buprenorphine drug substance for impurities .

Mass Spectrometry Impurity Identification LC-MS Method Development

Solubility Profile Differentiation: Slight Chloroform and Sparing DMSO/Methanol Solubility vs. Freely Soluble Buprenorphine in Acetone

7-Dehydroxy Buprenorphine (Impurity F) is a white to off-white solid with limited solubility: slightly soluble in chloroform and sparingly soluble in DMSO and methanol . This solubility profile contrasts with buprenorphine, which is reported as freely soluble in acetone and soluble in methanol, and very slightly soluble in water . The restricted solubility of Impurity F necessitates specific solvent selection for analytical standard preparation, typically requiring sonication-assisted dissolution in acetonitrile or methanol at controlled concentrations (e.g., 1.0 mg/mL in acetonitrile) .

Reference Standard Preparation Analytical Method Development Sample Handling Stability Testing

Storage Condition Differentiation: -20°C Freezer Storage vs. Room Temperature for Select Impurity Standards

Commercial certified reference materials of 7-Dehydroxy Buprenorphine (Impurity F) are supplied with a recommended storage temperature of -20°C in a freezer . This requirement is more stringent than storage recommendations for some other buprenorphine impurity standards, which may be stored at refrigerated (2–8°C) or room temperature conditions [1]. Sigma-Aldrich's pharmaceutical secondary standard PHR8512 additionally specifies a storage temperature range of -10 to -25°C . The need for frozen storage reflects the compound's inherent thermal or configurational stability profile and has direct implications for laboratory logistics and procurement planning, including the need for validated cold-chain shipping.

Reference Material Stability Long-Term Storage GMP-Compliant Quality Control Laboratory Logistics

GHS Hazard Classification: Acute Tox. 3 (Oral) — Differentiating Safety Handling from Non-Hazardous Impurity Standards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 7-Dehydroxy Buprenorphine (Buprenorphine Impurity F) carries the hazard classification Acute Tox. 3 (H301: Toxic if swallowed) under oral exposure . Sigma-Aldrich assigns this CRM to Storage Class Code 6.1C (combustible, acute toxic Cat. 3) and WGK 3 (highly hazardous to water) . This toxicological classification aligns Impurity F with the opioid class, where potent mu-opioid receptor activity—even at impurity levels—may present pharmacological risk. In contrast, certain other buprenorphine process impurities may carry lower acute toxicity ratings or lack full GHS classification, requiring appropriately adjusted personal protective equipment (PPE) and engineering controls when handling Impurity F reference standards [1].

Laboratory Safety Hazard Communication Controlled Substance Handling Standard Operating Procedure

Presence in Both Buprenorphine and Norbuprenorphine: Unique Cross-Metabolite Impurity Profile vs. Metabolite-Specific Impurities

7-Dehydroxy Buprenorphine (Impurity F) has been reported to be an impurity found in both buprenorphine drug substance and its primary metabolite, norbuprenorphine . This dual presence distinguishes Impurity F from many other buprenorphine-related impurities that are restricted to the parent drug substance manufacturing pathway (e.g., process-related impurities from the thebaine-derived synthetic route) or to specific degradation products. The ability of Impurity F to persist through N-dealkylation metabolic pathways suggests that it shares a core structural feature—the intact morphinan skeleton with the C-7 α-tertiary butylvinyl group—that is not a substrate for cytochrome P450-mediated N-dealkylation .

Drug Metabolism Pharmacokinetic Impurity Tracing Buprenorphine Metabolite Analysis Forensic Toxicology

Best Research, Industrial, and Procurement Application Scenarios for 7-Dehydroxy Buprenorphine (Buprenorphine Impurity F) Reference Standard


Abbreviated New Drug Application (ANDA) Impurity Profiling: System Suitability and Method Validation for Buprenorphine Drug Substance

Generic pharmaceutical manufacturers preparing ANDA submissions for buprenorphine-containing products require EP-specified impurity reference standards, including Impurity F, to demonstrate analytical method specificity per ICH Q2(R1) guidelines. As an EP-designated specified impurity with a distinct molecular weight (449.62 Da) and chromatographic behavior separable from buprenorphine (MW 467.64 Da) and norbuprenorphine (MW 413.55 Da) , Impurity F is spiked into system suitability mixtures to establish resolution, relative retention time (RRT), and quantitation limits in HPLC/UV and LC-MS methods used for batch release testing .

GMP-Compliant Quality Control: Impurity Limit Testing for Commercial Buprenorphine Drug Product Release

GMP quality control laboratories performing release testing of buprenorphine sublingual tablets, buccal films, transdermal patches, or injectable formulations require certified reference materials of each EP-specified impurity. Impurity F certified reference material, supplied with a full Certificate of Analysis including purity, NMR, MS, and chromatographic data , enables accurate quantitation against the EP acceptance criterion. Laboratories must maintain freezer storage (-20°C) and implement opioid-level safety protocols (Acute Tox. 3, H301) per GHS classification to ensure both analytical integrity and personnel safety .

Forensic Toxicology and Pharmacokinetic Research: Tracing Process-Related Impurity Signatures in Biological Matrices

Forensic toxicology and clinical pharmacokinetics laboratories investigating buprenorphine exposure can utilize Impurity F as a distinctive process marker because it is one of the few impurities reported to be present in both buprenorphine and norbuprenorphine matrices . High-resolution mass spectrometry methods targeting the unique [M+H]⁺ ion of Impurity F (m/z 450.3) can differentiate pharmaceutical-grade buprenorphine exposure from illicitly manufactured material when reference calibrants of Impurity F are used to establish detection thresholds and retention-time windows .

Pharmaceutical Development: Forced Degradation Studies to Establish Impurity Fate and Degradation Pathways

During pharmaceutical development of new buprenorphine formulations, forced degradation studies (acid, base, oxidative, thermal, photolytic) are conducted to establish degradation product profiles and demonstrate analytical method stability-indicating capability. Impurity F serves as a critical reference marker because its unique structural features—the C-7 tertiary butylvinyl group and the absence of the C-7 hydroxyl—make it chemically distinct from hydrolytic and oxidative degradation products . Its differential solubility (slightly soluble in chloroform, sparingly soluble in methanol) also serves as a diagnostic criterion for distinguishing process impurities from degradation products during stress-testing protocol development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Dehydroxy Buprenorphine(Buprenorphine Impurity F)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.